molecular formula C14H12O B349326 Deoxybenzoin CAS No. 451-40-1

Deoxybenzoin

Cat. No. B349326
CAS RN: 451-40-1
M. Wt: 196.24g/mol
InChI Key: OTKCEEWUXHVZQI-UHFFFAOYSA-N
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Patent
US05859257

Procedure details

A solution of deoxybenzoin (407.4 g, 2.076 mol) in 2 L of absolute ethanol and 600 mL of water was treated with hydroxylamine hydrochloride (288 g, 4.15 mol) and sodium acetate trihydrate (564 g, 4.15 mol). The solution was then warmed to reflux for 2 hours. The reaction mixture was then diluted with 1000 mL of 30% aqueous ethanol and allowed to cool to room temperature whereupon crystals of pure oxime formed which were isolated by filtration and air dried to afford 415.4 g, 95%, mp 94°-96° C. of pure deoxybenzoin oxime.
Quantity
407.4 g
Type
reactant
Reaction Step One
Quantity
288 g
Type
reactant
Reaction Step One
Quantity
564 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[NH2:17][OH:18].O.O.O.C([O-])(=O)C.[Na+]>C(O)C.O>[C:1]1([C:7](=[N:17][OH:18])[CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,3.4.5.6.7|

Inputs

Step One
Name
Quantity
407.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)CC1=CC=CC=C1
Name
Quantity
288 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
564 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Name
Quantity
2 L
Type
solvent
Smiles
C(C)O
Name
Quantity
600 mL
Type
solvent
Smiles
O
Step Two
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was then warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
formed which
CUSTOM
Type
CUSTOM
Details
were isolated by filtration and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CC1=CC=CC=C1)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 415.4 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.